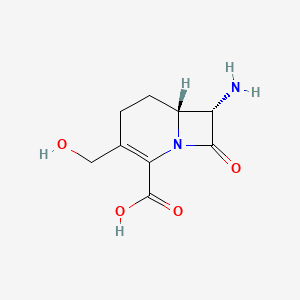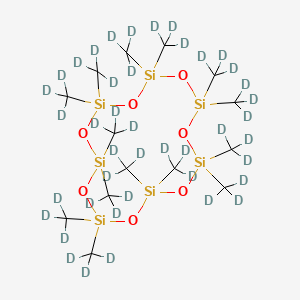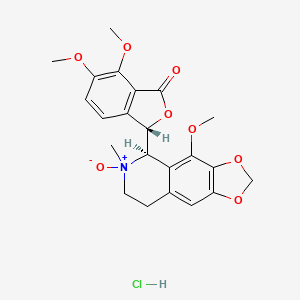
Noscapine N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noscapine N-Oxide Hydrochloride is a derivative of noscapine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). Noscapine itself is known for its antitussive (cough-suppressing) properties and has been used in medicine for many years. The N-oxide derivative is of particular interest due to its potential enhanced biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Noscapine N-Oxide Hydrochloride typically involves the oxidation of noscapine. One common method includes reacting noscapine with meta-chloroperbenzoic acid (mCPBA) to form the N-oxide. This reaction is carried out under acidic conditions to yield the hydrochloride salt of the N-oxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Noscapine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The initial formation of the N-oxide from noscapine is an oxidation reaction.
Reduction: The N-oxide can be reduced back to noscapine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Zinc and hydrochloric acid (HCl) are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: this compound.
Reduction: Noscapine.
Substitution: Various substituted noscapine derivatives depending on the nucleophile used.
Scientific Research Applications
Noscapine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: The compound is studied for its potential effects on cellular processes, including its role in microtubule dynamics.
Medicine: Research is ongoing into its potential as an anticancer agent, particularly in targeting microtubules and inhibiting cell division.
Mechanism of Action
Noscapine N-Oxide Hydrochloride exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and disrupts their dynamic instability. This leads to cell cycle arrest in the mitotic phase and induces apoptosis (programmed cell death) in cancer cells. The compound’s ability to cross the blood-brain barrier makes it particularly useful in treating brain tumors .
Comparison with Similar Compounds
Noscapine: The parent compound, known for its antitussive properties.
Bromo-noscapine: A derivative with enhanced anticancer activity.
Nornoscapine: A demethylated form of noscapine with different biological activities.
Comparison: Noscapine N-Oxide Hydrochloride is unique in its enhanced ability to disrupt microtubule dynamics compared to noscapine. Its N-oxide group provides additional sites for chemical modification, potentially leading to derivatives with improved pharmacological properties. Unlike bromo-noscapine, which has a bromine atom, the N-oxide derivative offers a different mechanism of action and potentially fewer side effects .
Properties
Molecular Formula |
C22H24ClNO8 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one;hydrochloride |
InChI |
InChI=1S/C22H23NO8.ClH/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+,23?;/m1./s1 |
InChI Key |
NBUGJFAWLMEDRD-SQYDCFKDSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)
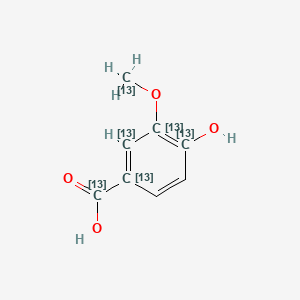
![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
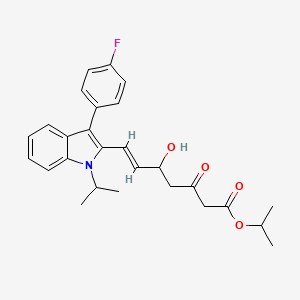
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
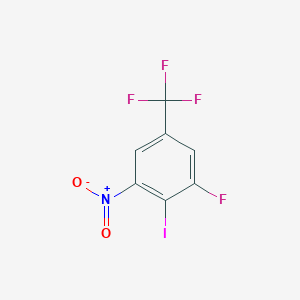

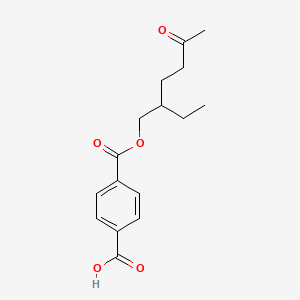
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
